Chlorotrifluoromethane

Description

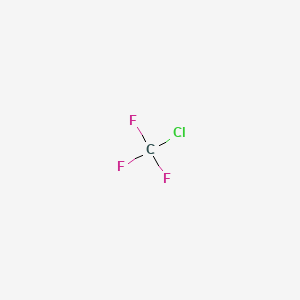

Structure

3D Structure

Properties

IUPAC Name |

chloro(trifluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClF3/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYPFACVUDMOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CClF3, CF3Cl | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chlorotrifluoromethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorotrifluoromethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052500 | |

| Record name | Chlorotrifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorotrifluoromethane is a colorless odorless gas. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless, odorless gas; [CHRIS], COLOURLESS LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-114 °F at 760 mmHg (USCG, 1999), -81.4 °C @ 760 MM HG, -81.4 °C | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Water solubility = 60.1 mg/l @ 25 °C, Solubility in water: none | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Critical density: 0.581 g/cu cm, Relative density (water = 1): 1.3 | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.298 at -22 °F (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.6 | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

24816 mmHg (USCG, 1999), 21400.0 [mmHg], 21,400 mm Hg @ 25 °C | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

75-72-9 | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, chlorotrifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorotrifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C6U91JNED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-294 °F (USCG, 1999), -181 °C | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Chlorotrifluoromethane (CFC-13)

Introduction: The Profile of a Potent, Phased-Out Compound

Chlorotrifluoromethane, commonly known as CFC-13, Freon 13, or R-13, is a synthetic, non-flammable, and non-corrosive chlorofluorocarbon (CFC).[1][2] First synthesized in the 1930s, its unique properties—low toxicity, chemical stability, and a low boiling point—led to its widespread use, primarily as a refrigerant in low-temperature applications.[3][4][5] However, the very stability that made it a valuable industrial chemical also proved to be its greatest environmental liability. Research in the 1970s and 1980s revealed that CFC-13 is a potent ozone-depleting substance and a powerful greenhouse gas, leading to its production and consumption being phased out under the Montreal Protocol.[1][3][6] This guide provides a comprehensive overview of the fundamental properties of this compound for researchers, scientists, and professionals in drug development who may encounter this compound in legacy systems or environmental studies.

Molecular and Physical Properties: A Quantitative Overview

This compound (CClF3) is a mixed halomethane with a tetrahedral molecular structure.[3] A central carbon atom is bonded to three fluorine atoms and one chlorine atom. The carbon-fluorine bond is exceptionally strong, contributing to the molecule's stability.[3] However, the presence of the carbon-chlorine bond is a critical factor in its ozone-depleting potential.[3]

Below is a summary of the key physical properties of this compound:

| Property | Value |

| Molecular Formula | CClF3 |

| Molar Mass | 104.46 g/mol [1][7] |

| Appearance | Colorless gas with a faint, sweet, ethereal odor[1][7] |

| Melting Point | -181 °C (-293.8 °F; 92.1 K)[1][3] |

| Boiling Point | -81.5 °C (-114.7 °F; 191.7 K)[1][3] |

| Density | 1.526 g/cm³[1] |

| Vapor Pressure | 3.263 MPa at 21 °C (70 °F)[1] |

| Solubility in Water | 0.009% at 25 °C (77 °F)[1] |

| Thermal Conductivity | 0.01217 W m⁻¹ K⁻¹ (at 300 K)[8] |

Chemical Properties and Reactivity

Synthesis of this compound

One common industrial method for producing this compound is through the reaction of carbon tetrachloride (CCl4) with hydrogen fluoride (HF) in the presence of a catalyst, such as antimony pentachloride (SbCl5).[3] This reaction can also yield other chlorofluorocarbons like trichlorofluoromethane (CCl3F), dichlorodifluoromethane (CCl2F2), and tetrafluoromethane (CF4).[1]

The balanced chemical equation for the primary synthesis reaction is:

CCl₄ + 3HF → CClF₃ + 3HCl [1][3]

Another method involves the chlorination of trifluoromethane at high temperatures.[3]

Stability and Decomposition

Under normal conditions, this compound is a stable and inert compound.[3][9] However, its stability is compromised in the upper atmosphere. When exposed to ultraviolet (UV) radiation in the stratosphere, the weaker carbon-chlorine bond breaks, releasing a highly reactive chlorine radical (Cl•).[3][6][10] This photodissociation is the initial step in the catalytic destruction of ozone. The molecule begins to decompose at temperatures above 260°C, and upon burning, it can produce toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride, and phosgene.[9][11]

Environmental Impact: A Dual Threat

The environmental legacy of CFC-13 is significant due to its dual role as a potent ozone-depleting substance and a powerful greenhouse gas.

Ozone Depletion Potential (ODP)

This compound has an Ozone Depletion Potential (ODP) of 1, which is the benchmark value assigned to CFC-11.[1][12][13] This high ODP signifies its substantial capacity to destroy stratospheric ozone.[1] The catalytic cycle of ozone depletion initiated by the photolysis of CFC-13 is a critical environmental concern.[6]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. Buy this compound | 75-72-9 [smolecule.com]

- 4. Gas detectors and respiratory protection equipments CClF3 (R13 - this compound), CAS number 75-72-9 [en.gazfinder.com]

- 5. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]

- 6. amienvironmental.com [amienvironmental.com]

- 7. This compound | CClF3 | CID 6392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [a.osmarks.net]

- 9. hudsontech.com [hudsontech.com]

- 10. acs.org [acs.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. epa.gov [epa.gov]

- 13. Ozone depletion potential - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis and Reaction Mechanisms of Chlorotrifluoromethane (CFC-13)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotrifluoromethane (CF3Cl), also known as CFC-13 or Freon 13, is a non-flammable, non-corrosive chlorofluorocarbon.[1] Historically utilized as a low-temperature refrigerant, its unique chemical properties have also lent themselves to specialized applications in organic synthesis.[2][3] However, due to its significant ozone-depleting potential and high global warming potential, its production and use have been heavily restricted under the Montreal Protocol.[1][3][4] This guide provides an in-depth exploration of the primary synthesis methodologies for this compound, focusing on the underlying chemical principles and experimental protocols. Furthermore, it delves into the key reaction mechanisms that govern its behavior, including its atmospheric photodissociation and its utility as a trifluoromethylating agent in synthetic chemistry.

Introduction: Properties and Significance of this compound

This compound is a colorless, odorless gas at standard conditions.[5] It is typically shipped as a liquefied gas under its own vapor pressure.[6] The molecule possesses a tetrahedral geometry with a central carbon atom bonded to three fluorine atoms and one chlorine atom.[2] The carbon-fluorine bonds are exceptionally strong, contributing to the molecule's high thermal and chemical stability.[2] However, the carbon-chlorine bond is weaker and susceptible to cleavage, a characteristic that is central to its reactivity.

While its role as a refrigerant has been phased out, the study of this compound remains relevant for several reasons.[2] Atmospheric scientists continue to monitor its concentrations and degradation pathways to understand its long-term environmental impact.[3][7] For synthetic chemists, this compound and other trifluoromethyl sources are crucial for the introduction of the trifluoromethyl group (-CF3) into organic molecules. The -CF3 group can significantly alter the physical, chemical, and biological properties of a compound, making it a valuable functional group in the design of pharmaceuticals and agrochemicals.[8][9][10]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | CClF3[11] |

| Molecular Weight | 104.46 g/mol [12] |

| Boiling Point | -81.4 °C (-114.5 °F)[2] |

| Melting Point | -181 °C (-293.8 °F)[2] |

| Vapor Density | 3.6 (air = 1)[6] |

| Ozone Depletion Potential (ODP) | High[13] |

| Global Warming Potential (GWP) | High[13] |

| CAS Number | 75-72-9[14] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Swarts reaction being a historically significant and industrially relevant method.

The Swarts Reaction: Halogen Exchange

The Swarts reaction is a halogen exchange process used to introduce fluorine into organic compounds by replacing chlorine or bromine atoms.[15][16] It typically involves reacting an alkyl halide with a metal fluoride, such as antimony trifluoride (SbF3), often in the presence of a catalyst like antimony pentachloride (SbCl5).[16][17][18]

The primary industrial synthesis of this compound involves the reaction of carbon tetrachloride (CCl4) with hydrogen fluoride (HF) in the presence of an antimony pentachloride catalyst.[2][4] This reaction can also produce other chlorofluorocarbons like trichlorofluoromethane (CCl3F) and dichlorodifluoromethane (CCl2F2) as byproducts.[4][19]

Overall Reaction: CCl4 + 3HF --(SbCl5 catalyst)--> CClF3 + 3HCl[2]

Experimental Protocol: Laboratory-Scale Synthesis via Swarts Reaction

-

Materials:

-

Carbon tetrachloride (CCl4)

-

Anhydrous hydrogen fluoride (HF)

-

Antimony pentachloride (SbCl5)

-

A suitable high-pressure reactor (e.g., a stainless-steel autoclave) equipped with a stirrer, pressure gauge, and temperature controller.

-

Scrubbing system for acidic gases (e.g., aqueous potassium hydroxide).

-

-

Procedure:

-

The reactor is charged with carbon tetrachloride and a catalytic amount of antimony pentachloride.

-

The reactor is sealed and cooled.

-

Anhydrous hydrogen fluoride is carefully introduced into the reactor.

-

The mixture is heated and stirred, and the reaction progress is monitored by observing the pressure changes.

-

After the reaction is complete, the reactor is cooled, and the gaseous products are vented through a scrubbing system to neutralize the unreacted HF and the HCl byproduct.

-

The desired this compound is then separated from other chlorofluorocarbons and unreacted starting materials by fractional distillation.

-

Causality Behind Experimental Choices:

-

Catalyst: Antimony pentachloride is used as a catalyst because it facilitates the halogen exchange by forming an intermediate complex with the fluoride source, making the fluoride ion more nucleophilic.[18]

-

Anhydrous Conditions: The use of anhydrous hydrogen fluoride is crucial to prevent the formation of water, which can react with the antimony catalyst and reduce its activity.

-

Pressure Reactor: The reaction is carried out under pressure to maintain the reactants, particularly the low-boiling-point hydrogen fluoride, in the liquid phase at the reaction temperature, thereby increasing the reaction rate.

Chlorination of Trifluoromethane

Another method for synthesizing this compound is the direct chlorination of trifluoromethane (CHF3).[2] This reaction is typically carried out at high temperatures (600-700°C) and involves a free-radical substitution mechanism.[2][20]

Overall Reaction: CHF3 + Cl2 --(High Temperature)--> CClF3 + HCl[20]

Mechanism Workflow:

Caption: Free-radical mechanism for the chlorination of trifluoromethane.

Reaction Mechanisms of this compound

The chemical reactivity of this compound is dominated by the cleavage of the C-Cl bond, which is significantly weaker than the C-F bonds.

Atmospheric Chemistry: Photodissociation and Ozone Depletion

In the stratosphere, this compound and other CFCs are exposed to high-energy ultraviolet (UV) radiation from the sun.[21][22] This energy is sufficient to cause photodissociation, or the breaking of the C-Cl bond, which generates a chlorine radical (Cl•).[2][23][24]

Photodissociation Reaction: CClF3 + UV radiation -> •CF3 + Cl•[2]

These chlorine radicals are highly reactive and can catalytically destroy ozone (O3) molecules in the stratosphere.[21][24] A single chlorine radical can destroy thousands of ozone molecules before it is removed from the catalytic cycle.[21] This process is a key contributor to the depletion of the ozone layer.[13]

Ozone Depletion Catalytic Cycle:

Caption: Catalytic cycle of ozone depletion by chlorine radicals.

Applications in Organic Synthesis: Trifluoromethylation Reactions

Despite its environmental concerns, the chemistry of this compound has been leveraged in organic synthesis, particularly for the introduction of the trifluoromethyl group. The trifluoromethyl group can impart desirable properties to organic molecules, such as increased lipophilicity, metabolic stability, and binding affinity to biological targets.[9][10]

While this compound itself is not always the preferred reagent due to its gaseous nature and the harsh conditions often required, it serves as a precursor or a conceptual basis for the development of other trifluoromethylating agents.[8] Reactions involving the trifluoromethyl radical (•CF3) or the trifluoromethyl anion (:CF3-) are common strategies.[9][25]

For instance, the trifluoromethyl radical can be generated from various precursors and can then add to unsaturated systems or participate in radical substitution reactions.[8] Reagents such as trifluoroiodomethane (CF3I), often used with a radical initiator like triethylborane, are more commonly employed in the laboratory for these transformations.[8]

Safety and Handling

This compound is a non-combustible gas, but it can act as an asphyxiant by displacing air.[5][6] Contact with the liquefied gas can cause frostbite.[5][6] It is crucial to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, including cold-insulating gloves and safety goggles.[26][27][28] Cylinders should be securely chained and protected from physical damage.[26] In case of a leak, the area should be evacuated.[26]

Conclusion

This compound, a compound with a significant historical role in refrigeration technology, presents a compelling case study in the balance between industrial utility and environmental responsibility. Its synthesis, primarily through the Swarts reaction, highlights fundamental principles of halogen exchange chemistry. The reaction mechanisms of this compound, particularly its photodissociation in the stratosphere, have been pivotal in shaping our understanding of atmospheric chemistry and the impact of anthropogenic compounds on the ozone layer. While its direct use is now limited, the chemistry of the trifluoromethyl group, for which this compound is a simple exemplar, continues to be a vibrant area of research in medicinal and materials chemistry. A thorough understanding of its synthesis and reactivity is therefore essential for both environmental scientists and synthetic chemists.

References

- Wikipedia. This compound.

- BenchChem. Buy this compound | 75-72-9.

- NET. This compound.

- Wikipedia.

- Mol-Instincts. This compound 75-72-9 wiki.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.

- Brainly.com. [FREE] e. Trifluoromethane (CHF₃) can be used to make the refrigerant this compound (CClF₃).

- National Center for Biotechnology Information. This compound | CClF3 | CID 6392 - PubChem.

- NJ.gov. Common Name: CHLOROTRIFLUORO- METHANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSE.

- Atmospheric Chemistry and Physics. Atmospheric histories and emissions of chlorofluorocarbons CFC-13 (CClF3), 6CFC-114 (C2Cl2F4), and CFC-115 (C2ClF5).

- National Center for Biotechnology Information. CF3SO2X (X = Na, Cl)

- National Center for Biotechnology Information. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source.

- ResearchGate. An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents | Request PDF.

- Wikipedia. Carbon tetrachloride.

- National Center for Biotechnology Information.

- Unacademy. Swarts Reaction.

- ResearchGate.

- BenchChem. This compound | 75-72-9.

- CK-12 Foundation. Define the Swarts reaction.

- s

- Nature.

- NOAA Global Monitoring Laboratory. Chlorofluorocarbons (CFCs) - LOGOS.

- Chegg.com. Solved this compound, also known as Freon 13 or.

- Filo. Explain Swarts Reaction with an Example.

- Wikipedia.

- DSpace@MIT. Atmospheric Histories and Emissions of Chlorofluorocarbons CFC-13(CClF[subscript 3]).

- Gauth. Solved: Trifluoromethane (CHF -) can be used to make the refrigerant this compound (CClF_ [Chemistry].

- Air Liquide Gas Encyclopedia. This compound.

- AIP Publishing.

- American Chemical Society.

- Cheméo. Chemical Properties of this compound (CAS 75-72-9).

- NIST. This compound.

- Taylor & Francis Online. This compound – Knowledge and References.

- Wikipedia.

- PubChemLite. This compound (CClF3).

- NIST.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Buy this compound | 75-72-9 [smolecule.com]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | CClF3 | CID 6392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. ozone.unep.org [ozone.unep.org]

- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 9. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound [webbook.nist.gov]

- 12. This compound (CAS 75-72-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. This compound | 75-72-9 | Benchchem [benchchem.com]

- 14. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 15. ck12.org [ck12.org]

- 16. Explain Swarts Reaction with an Example | Filo [askfilo.com]

- 17. Swarts Reaction [unacademy.com]

- 18. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 19. Carbon tetrachloride - Wikipedia [en.wikipedia.org]

- 20. brainly.com [brainly.com]

- 21. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 22. acs.org [acs.org]

- 23. Solved this compound, also known as Freon 13 or | Chegg.com [chegg.com]

- 24. Photodissociation - Wikipedia [en.wikipedia.org]

- 25. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 27. chemicalbook.com [chemicalbook.com]

- 28. nj.gov [nj.gov]

Spectroscopic Data and Analysis of Chlorotrifluoromethane: A Technical Guide

Abstract

Chlorotrifluoromethane (CF3Cl), also known as CFC-13, is a compound of significant interest due to its atmospheric implications and its use as a refrigerant and in chemical synthesis. A thorough understanding of its molecular properties is crucial for both fundamental research and industrial applications. This technical guide provides an in-depth exploration of the spectroscopic data and analysis of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development and related fields. This document delves into the principles and experimental insights of various spectroscopic techniques, including vibrational, rotational, nuclear magnetic resonance (NMR), and mass spectrometry, to elucidate the structural and dynamic characteristics of CF3Cl.

Molecular Structure and Symmetry

This compound is a tetrahedral molecule belonging to the C3v point group.[1][2] This symmetry is a critical determinant of its spectroscopic properties, dictating the number and activity of its vibrational modes and influencing its rotational and NMR spectra. The central carbon atom is sp3 hybridized, bonded to three fluorine atoms and one chlorine atom.[1] The C-F and C-Cl bond lengths and the F-C-F and F-C-Cl bond angles, determined from spectroscopic data, define its molecular geometry.

The C3v point group possesses a C3 principal axis of rotation that passes through the C-Cl bond and three vertical mirror planes (σv) that each contain the C-Cl bond and one of the C-F bonds.[3] Understanding these symmetry elements is fundamental to interpreting the spectroscopic data that follows.

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. For a non-linear molecule like CF3Cl with N=5 atoms, there are 3N-6 = 9 fundamental vibrational modes.[3] Based on its C3v symmetry, these modes can be classified into irreducible representations: 3A1 (symmetric) and 3E (doubly degenerate).[3][4] All A1 and E modes are both infrared and Raman active.[4][5]

Theoretical Framework and Mode Assignment

The A1 modes involve vibrations that are symmetric with respect to the C3 axis, primarily corresponding to the C-Cl stretch, the symmetric CF3 stretch, and the symmetric CF3 deformation (umbrella mode). The E modes are degenerate and involve asymmetric vibrations, including the asymmetric CF3 stretch, the asymmetric CF3 deformation, and the CF3 rock. The assignment of experimentally observed vibrational frequencies to these specific modes is accomplished through a combination of theoretical calculations and comparison with the spectra of related molecules.[4]

Experimental Protocol: Gas-Phase Infrared Spectroscopy

A standard experimental setup for gas-phase infrared spectroscopy is essential for obtaining high-resolution data on CF3Cl. The following protocol outlines the key steps:

-

Sample Preparation: Gaseous CF3Cl is introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe). The pressure of the gas is carefully controlled to avoid pressure broadening of the spectral lines.[6]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. The instrument is purged with a dry, CO2-free gas (e.g., nitrogen) to minimize atmospheric interference.[7]

-

Data Acquisition: A background spectrum of the evacuated gas cell is recorded. Subsequently, the spectrum of the CF3Cl sample is acquired. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum to the background spectrum.[7]

-

Resolution: For gas-phase measurements, a high resolution (typically ≤ 1 cm⁻¹) is required to resolve the rotational-vibrational fine structure.[6]

Experimental Workflow for Gas-Phase FT-IR Spectroscopy

Caption: A simplified workflow for acquiring a gas-phase FT-IR spectrum.

Vibrational Spectra Data

The experimentally observed fundamental vibrational frequencies for gaseous CF3Cl are summarized in the table below.

| Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν1 | A1 | 1109 | CF3 symmetric stretch |

| ν2 | A1 | 782 | C-Cl stretch |

| ν3 | A1 | 476 | CF3 symmetric deformation |

| ν4 | E | 1211 | CF3 asymmetric stretch |

| ν5 | E | 561 | CF3 asymmetric deformation |

| ν6 | E | 348 | CF3 rock |

Data compiled from the NIST Chemistry WebBook.[8]

Analysis and Interpretation

The infrared spectrum of CF3Cl is dominated by strong absorption bands corresponding to the C-F stretching modes (ν1 and ν4) due to the large change in dipole moment associated with these vibrations. The C-Cl stretching frequency (ν2) is also clearly observed. The lower frequency region of the spectrum contains the bending and rocking modes. The Raman spectrum provides complementary information, with the symmetric vibrations often giving rise to strong, polarized bands.[5] The presence of both A1 and E modes as active in both IR and Raman is a direct consequence of the C3v symmetry.

Rotational Spectroscopy

Rotational spectroscopy provides highly precise information about the moments of inertia of a molecule, from which its geometry (bond lengths and angles) can be determined with high accuracy. As a symmetric top molecule (two of its principal moments of inertia are equal), the rotational spectrum of CF3Cl is characterized by a series of regularly spaced lines.[9]

Theoretical Framework

The rotational energy levels of a symmetric top molecule are determined by two quantum numbers, J (the total angular momentum) and K (the projection of the angular momentum onto the principal symmetry axis). The selection rules for rotational transitions are ΔJ = ±1 and ΔK = 0.

Experimental Protocol: Pulsed-Jet Fourier Transform Microwave Spectroscopy

High-resolution rotational spectra are typically obtained using pulsed-jet Fourier transform microwave (FTMW) spectroscopy.

-

Sample Introduction: A dilute mixture of CF3Cl in a carrier gas (e.g., argon or neon) is expanded through a pulsed nozzle into a high-vacuum chamber. This supersonic expansion cools the molecules to a very low rotational temperature, simplifying the spectrum.

-

Microwave Excitation: A short, high-power pulse of microwave radiation is used to polarize the molecules.

-

Signal Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected.

-

Data Processing: The FID is Fourier transformed to yield the frequency-domain spectrum.

Rotational Spectroscopy Data

The rotational constants for the two main isotopologues of CF3Cl are given below.

| Isotopologue | B (MHz) | DJ (kHz) |

| CF3³⁵Cl | 3335.4 | 0.9 |

| CF3³⁷Cl | 3275.6 | 0.8 |

Data adapted from rotational studies of CF3Cl complexes.[10][11]

Analysis and Interpretation

From the rotational constants of different isotopologues, it is possible to determine the substitution structure (rs) of the molecule, providing precise bond lengths and angles. The observation of hyperfine splitting in the rotational transitions due to the nuclear quadrupole moments of the chlorine isotopes (³⁵Cl and ³⁷Cl) provides further information about the electronic environment around the chlorine nucleus.[9][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic environment of specific nuclei within a molecule. For this compound, ¹³C and ¹⁹F NMR are particularly informative.

Theoretical Framework

-

¹⁹F NMR: The three fluorine atoms in CF3Cl are chemically and magnetically equivalent due to the C3 symmetry. Therefore, they are expected to give rise to a single resonance in the ¹⁹F NMR spectrum.[13]

-

¹³C NMR: The ¹³C nucleus will couple to the three equivalent fluorine atoms (I = 1/2), resulting in a quartet in the ¹³C spectrum due to spin-spin coupling. The intensity ratio of the quartet will be approximately 1:3:3:1. The ¹³C nucleus will also couple to the chlorine atom, but this is often not resolved due to the quadrupole moment of the chlorine isotopes.[14]

Experimental Protocol: High-Resolution NMR

-

Sample Preparation: A sample of CF3Cl is typically dissolved in a deuterated solvent (e.g., CDCl3) in a standard NMR tube.

-

Instrumentation: A high-field NMR spectrometer is used. For ¹³C NMR of fluorinated compounds, ¹⁹F decoupling may be employed to simplify the spectrum to a single peak.[14]

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹⁹F and ¹³C spectra. Advanced 2D NMR techniques, such as ¹⁹F-¹³C HMQC, can be used to directly correlate the fluorine and carbon signals.[15][16]

NMR Spectroscopy Data

| Nucleus | Chemical Shift (δ) | Multiplicity | J-Coupling (¹JCF) |

| ¹⁹F | ~ -70 ppm (relative to CFCl3) | Singlet | - |

| ¹³C | ~ 120 ppm (relative to TMS) | Quartet | ~ 270-300 Hz |

Note: Exact chemical shifts can vary depending on the solvent and reference standard. The J-coupling constant is an approximate value for similar fluorinated methanes.

Analysis and Interpretation

The ¹⁹F chemical shift is indicative of the electronic environment around the fluorine nuclei. The large one-bond ¹³C-¹⁹F coupling constant is characteristic of directly bonded carbon and fluorine atoms and is sensitive to the hybridization and substitution at the carbon atom.[17] The observation of a single resonance in the ¹⁹F spectrum and a quartet in the ¹³C spectrum confirms the C3v symmetry of the molecule in solution.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Theoretical Framework

Upon electron ionization, CF3Cl will form a molecular ion (CF3Cl⁺). This molecular ion is often unstable and will undergo fragmentation.[18] The most likely fragmentation pathways involve the cleavage of the weakest bonds. The C-Cl bond is weaker than the C-F bonds, so a primary fragmentation pathway is the loss of a chlorine atom to form the CF3⁺ cation.[19]

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: A gaseous sample of CF3Cl is introduced into the ion source of the mass spectrometer.

-

Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrometry Data

The major peaks observed in the electron ionization mass spectrum of CF3Cl are listed below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 69 | 100 | [CF3]⁺ |

| 85 | 33 | [CF2Cl]⁺ |

| 104 | 1 | [CClF3]⁺ (Molecular Ion) |

Data obtained from the NIST Mass Spectrometry Data Center.[8]

Analysis and Interpretation

The most abundant peak in the mass spectrum (the base peak) is at m/z 69, corresponding to the trifluoromethyl cation ([CF3]⁺). This indicates that the loss of the chlorine atom is the most favorable fragmentation pathway. The presence of a peak at m/z 85, corresponding to [CF2Cl]⁺, suggests the loss of a fluorine atom from the molecular ion is also possible, though less favorable. The molecular ion peak at m/z 104 is observed but with very low intensity, which is common for small, highly halogenated molecules that fragment readily. The isotopic pattern of the chlorine-containing fragments ([CF2Cl]⁺ and [CClF3]⁺) will show a characteristic 3:1 ratio for the peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.

Fragmentation Pathway of this compound

Caption: Primary fragmentation pathways of CF3Cl upon electron ionization.

Electronic Spectroscopy and Photodissociation

Electronic spectroscopy involves transitions between different electronic energy levels of a molecule upon absorption of ultraviolet or visible light. For CF3Cl, absorption of UV radiation can lead to electronic excitation and subsequent photodissociation.

Jablonski Diagram and Photophysical Processes

A Jablonski diagram illustrates the electronic states of a molecule and the transitions between them.[20][21] For CF3Cl, absorption of a UV photon excites the molecule from its ground electronic state (S0) to an excited singlet state (S1). From the excited state, the molecule can undergo several processes:

-

Vibrational Relaxation: The molecule rapidly loses excess vibrational energy within the excited electronic state.[21]

-

Internal Conversion: Non-radiative transition to a lower electronic state of the same spin multiplicity.[22]

-

Intersystem Crossing: Non-radiative transition to a state of different spin multiplicity (e.g., from a singlet to a triplet state, T1).[22]

-

Photodissociation: The molecule breaks apart into fragments. For CF3Cl, the primary photodissociation pathway upon UV excitation is the cleavage of the C-Cl bond to form CF3 and Cl radicals.[19]

Qualitative Jablonski Diagram for CF3Cl

Caption: A qualitative Jablonski diagram illustrating the primary photophysical processes for CF3Cl.

Conclusion

The spectroscopic analysis of this compound provides a comprehensive picture of its molecular structure, dynamics, and reactivity. Vibrational and rotational spectroscopy confirm its C3v symmetry and allow for the precise determination of its geometric parameters. NMR spectroscopy elucidates the electronic environment of the constituent nuclei, while mass spectrometry reveals its characteristic fragmentation patterns. Electronic spectroscopy provides insights into its photochemistry, which is crucial for understanding its atmospheric fate. This guide has synthesized key spectroscopic data and provided a framework for its interpretation, serving as a valuable technical resource for scientists and researchers.

References

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3785-3794. [Link]

-

Evangelisti, L., & Caminati, W. (2016). On the Cl⋯C halogen bond: a rotational study of CF3Cl–CO. Physical Chemistry Chemical Physics, 18(14), 9377-9381. [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3785-3794. [Link]

-

Evangelisti, L., & Caminati, W. (2016). On the Cl⋯C halogen bond: a rotational study of CF3Cl–CO. SciSpace. [Link]

-

Fiveable. (n.d.). Raman spectroscopy and molecular symmetry. Fiveable. [Link]

-

Legon, A. C., & Walker, N. R. (2020). Comprehensive rotational spectroscopy of the newly identified atmospheric ozone depleter CF3CH2Cl. ResearchGate. [Link]

-

Evangelisti, L., & Caminati, W. (2016). On the Cl C halogen bond: a rotational study of CF3Cl–CO. Repository of Leibniz Universität Hannover. [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 5: IR/Raman spectroscopy and molecular modeling. [Link]

-

National Institute of Standards and Technology. (n.d.). Methane, chlorotrifluoro-. NIST Computational Chemistry Comparison and Benchmark Database. [Link]

-

Dalvit, C., & Vulpetti, A. (2019). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 24(18), 3345. [Link]

-

Nishimura, K., et al. (2016). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine compounds. arXiv. [Link]

-

Evangelisti, L., & Caminati, W. (2012). On the Cl···N halogen bond: a rotational study of CF3Cl···NH3. Chemistry, 18(5), 1494-1498. [Link]

-

Homework.Study.com. (n.d.). Describe the molecular geometry of CF3Cl. Homework.Study.com. [Link]

-

Durig, J. R., & Li, Y. S. (1975). Analysis of torsional spectra of molecules with two internal C3v rotors. 3. Far-infrared and gas phase Raman spectra of dimethylamine-d0, -d3, and -d6. The Journal of Physical Chemistry, 79(15), 1547-1553. [Link]

-

Mondal, P., & Rai, A. K. (2022). Prediction of Vibrational Spectra of a Molecule of C3v Point Group with the Help Symmetry and Group Theory. Mathematical Statistician and Engineering Applications, 71(4), 3268-3274. [Link]

-

Feketeová, L., et al. (2024). Electron-triggered processes in halogenated carboxylates: dissociation pathways in CF3COCl and its clusters. Physical Chemistry Chemical Physics, 26(4), 3021-3030. [Link]

-

Feng, G., et al. (2021). The C···Cl Tetrel Bond Dominance in CF3Cl–CO2. The Journal of Physical Chemistry Letters, 12(16), 4033-4038. [Link]

-

Feketeová, L., et al. (2023). Electron attachment to CH3COCl molecule and clusters. Physical Chemistry Chemical Physics, 25(28), 18991-19000. [Link]

-

Nanalysis. (2023, July 20). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Nanalysis. [Link]

-

bartleby. (n.d.). Chapter 2, Problem 2E.15E. bartleby. [Link]

-

International Labmate. (n.d.). Infrared Spectroscopy on Gases. International Labmate. [Link]

-

Fielicke, A., & Asmis, K. R. (2023). Probing the binding and activation of small molecules by gas-phase transition metal clusters via IR spectroscopy. Chemical Society Reviews, 52(10), 3436-3467. [Link]

-

Jaeqx, S., et al. (2020). Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. Chemical Reviews, 120(5), 2847-2895. [Link]

-

Wikipedia. (n.d.). Jablonski diagram. Wikipedia. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Williams, M. D., et al. (2016). Symmetry analysis of Raman scattering mediated by neighboring molecules. The Journal of Chemical Physics, 145(18), 184302. [Link]

-

Alexakos, D. G., & Maciel, G. E. (1965). NMR Spectra of ClF3 and ClF: Gaseous Spectra and Gas-to-Liquid Shifts. The Journal of Chemical Physics, 43(7), 2353-2361. [Link]

-

Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1779. [Link]

-

Fielicke, A., & Asmis, K. R. (2023). Probing the binding and activation of small molecules by gas-phase transition metal clusters via IR spectroscopy. Chemical Society Reviews. [Link]

-

Fiveable. (n.d.). Jablonski diagram and state transitions. Fiveable. [Link]

-

SlidePlayer. (2021, September 14). Jablonski diagrams: are common representations of the possible electronic states and transitions as molecules enter and leave the excited state. SlidePlayer. [Link]

-

SpringerLink. (2023). Electron attachment to CF3Cl and CH3Cl on the surface and in the bulk of solid Kr. SpringerLink. [Link]

-

Slideshare. (n.d.). Jablonski diagram. Slideshare. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

inorganic chemistry. (2011, April 4). Group Theory Part 7: C3v point group problem, Irreducible Representation IR stretching bands [Video]. YouTube. [Link]

-

EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. EPFL. [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Chad's Prep. [Link]

-

University of California, Berkeley. (2015, October 5). A Second Application of Symmetry. [Link]

-

Bürger, H., et al. (1982). Vibrational spectra and normal coordinate analysis of CF3 compounds---XVIII[15]. N(SCF3)3---14N and 15N versions. Spectrochimica Acta Part A: Molecular Spectroscopy, 38(3), 289-300. [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. bartleby [bartleby.com]

- 3. aa6kj.hopto.org [aa6kj.hopto.org]

- 4. philstat.org [philstat.org]

- 5. fiveable.me [fiveable.me]

- 6. Infrared Spectroscopy on Gases | The Infrared and Raman Discussion Group [irdg.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. This compound [webbook.nist.gov]

- 9. On the Cl⋯C halogen bond: a rotational study of CF3Cl–CO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. repo.uni-hannover.de [repo.uni-hannover.de]

- 12. On the Cl···N halogen bond: a rotational study of CF3Cl···NH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR blog - The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis — Nanalysis [nanalysis.com]

- 14. epfl.ch [epfl.ch]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. Electron-triggered processes in halogenated carboxylates: dissociation pathways in CF 3 COCl and its clusters - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05387C [pubs.rsc.org]

- 20. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 21. ossila.com [ossila.com]

- 22. fiveable.me [fiveable.me]

Thermodynamic properties of monochlorotrifluoromethane

An In-Depth Technical Guide to the Thermodynamic Properties of Monochlorotrifluoromethane (R-13)

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core thermodynamic and transport properties of monothis compound, commonly known as R-13 (CClF₃). Designed for researchers, scientists, and engineers, this document synthesizes key data from authoritative sources into a practical and accessible format. It delves into the pressure-volume-temperature (P-V-T) relationships, caloric properties, phase change characteristics, and transport phenomena of R-13. Furthermore, it outlines standardized experimental methodologies for property determination and discusses the significant environmental impact that has led to the phasing out of its use under international protocols.

Introduction and Chemical Identity

Monothis compound (CClF₃) is a synthetic, non-flammable, and non-corrosive chlorofluorocarbon (CFC) that was commercialized under trade names such as Freon 13.[1][2] Its chemical structure consists of a central carbon atom bonded to one chlorine atom and three fluorine atoms. Historically, its primary application was as a low-temperature refrigerant, particularly in the low stage of cascade refrigeration systems, owing to its very low normal boiling point.[3]

While its thermal properties made it effective for such applications, R-13 possesses a high ozone depletion potential (ODP) of 1.0 (relative to CFC-11) and a very high global warming potential (GWP) of 14,400 over a 100-year time horizon.[1][4] Consequently, its production and use have been largely discontinued under the Montreal Protocol to protect the stratospheric ozone layer.[2] Nevertheless, understanding its thermodynamic properties remains crucial for managing existing systems, conducting atmospheric research, and developing suitable long-term replacements.

Table 1: Core Physical and Environmental Properties of R-13

| Property | Value | Units |

| Chemical Formula | CClF₃ | - |

| Molar Mass | 104.46 | g/mol |

| Normal Boiling Point | -81.5 | °C |

| Melting Point | -181 | °C |

| Critical Temperature | 29.2 | °C (84.6 °F) |

| Critical Pressure | 3.91 | MPa (567.8 psia) |

| Critical Density | 575.1 | kg/m ³ (35.9 lb/ft³) |

| Ozone Depletion Potential (ODP) | 1.0 | (CFC-11 = 1.0) |

| Global Warming Potential (GWP, 100-yr) | 14,400 | (CO₂ = 1.0) |

| ASHRAE Safety Rating | A1 | - |

| (Data sourced from[1][3][4]) |

P-V-T Behavior and Equation of State

The relationship between pressure (P), volume (V), and temperature (T) is fundamental to all thermodynamic analysis. For R-13, this behavior is accurately described by specialized equations of state (EoS) that far exceed the predictive capabilities of the ideal gas law, especially near the saturation curve and in the liquid phase.

The Equation of State: A Cornerstone for Property Calculation

An accurate EoS is paramount as it serves as the foundation from which most other thermodynamic properties, such as enthalpy, entropy, and specific heats, are derived. For R-13, highly accurate thermodynamic and transport property data can be calculated from models presented by Magee, Outcalt, and Ely (2000).[5] This EoS is valid over a wide range of conditions, from the triple point to temperatures and pressures well into the supercritical region.[5] Earlier models, such as the Martin-Hou equation of state, were also used and provided a good basis for property prediction.[6]

The necessity for such complex, empirically fitted equations stems from the non-ideal behavior of real fluids, including intermolecular forces and finite molecular volume. These factors are critical for accurately modeling fluid behavior during processes like compression, expansion, and heat transfer in refrigeration cycles.

Caption: Relationship between fundamental P-V-T data and derived properties via an Equation of State.

Saturated Properties and Phase Change

The behavior of R-13 at the liquid-vapor interface is critical for its application in refrigeration. The data below represents the properties of saturated liquid and vapor at various temperatures.

Table 2: Thermodynamic Properties of Saturated R-13

| Temp. (°C) | Temp. (°F) | Pressure (psia) | Liquid Density (lb/ft³) | Vapor Density (lb/ft³) | Enthalpy of Vaporization (BTU/lb) |

| -95.6 | -140 | 6.4 | 98.20 | 0.2223 | 68.96 |

| -84.4 | -120 | 12.5 | 95.62 | 0.4071 | 66.60 |

| -73.3 | -100 | 22.2 | 92.95 | 0.6811 | 64.08 |

| -62.2 | -80 | 37.0 | 90.17 | 1.082 | 61.35 |

| -51.1 | -60 | 58.2 | 87.23 | 1.644 | 58.35 |

| -40.0 | -40 | 87.4 | 84.10 | 2.411 | 55.01 |

| -28.9 | -20 | 126.4 | 80.71 | 3.435 | 51.24 |

| -17.8 | 0 | 176.7 | 76.96 | 4.793 | 46.88 |

| -6.7 | 20 | 240.4 | 72.71 | 6.602 | 41.67 |

| 4.4 | 40 | 319.5 | 67.64 | 9.070 | 35.19 |

| (Data compiled from the Refrigerant Reference Guide, 5th Edition)[3] |

The enthalpy of vaporization (latent heat) is a key metric, representing the energy required to change the phase from liquid to vapor at a constant temperature and pressure. As temperature increases, the enthalpy of vaporization decreases, eventually reaching zero at the critical point.[7]

Caption: Conceptual Pressure-Temperature (P-T) phase diagram for Monothis compound (R-13).

Transport Properties

Transport properties, namely viscosity and thermal conductivity, govern the rates of momentum and heat transfer, respectively. They are essential for modeling pressure drop in piping and heat transfer rates in evaporators and condensers.

Viscosity

Viscosity is a measure of a fluid's resistance to flow. For R-13, the viscosity of the gaseous phase at 0 °C is approximately 13.3 mPa·s (0.0133 cP).[1] Like most fluids, the viscosity of R-13 is dependent on both temperature and pressure. In the absence of extensive experimental data, corresponding states methods can be employed to estimate viscosity with reasonable accuracy, using a well-characterized reference fluid like propane.[5]

Thermal Conductivity

Thermal conductivity quantifies the ability of a material to conduct heat. At 300 K (26.85 °C), the thermal conductivity of R-13 is 0.01217 W·m⁻¹·K⁻¹.[1] This property is crucial for heat exchanger design, as it directly influences the overall heat transfer coefficient.

Table 3: Key Transport Properties of R-13

| Property | Condition | Value | Units |

| Gas Viscosity (η) | 0 °C | 13.3 | mPa·s |

| Gas Viscosity (η) | 25 °C | 14.1 | mPa·s |

| Thermal Conductivity | 300 K (26.85 °C) | 0.01217 | W·m⁻¹·K⁻¹ |

| (Data sourced from[1]) |

Experimental Determination of Properties: A Validated Protocol

The trustworthiness of thermodynamic data is rooted in meticulous and verifiable experimental procedures. The following protocol outlines a standard method for determining the vapor pressure of a substance like R-13.

Protocol: Vapor Pressure Measurement via the Static Method

Objective: To accurately measure the saturation pressure of R-13 as a function of temperature.

Core Principle: This method involves confining a pure, degassed sample of the fluid in a thermostatically controlled vessel over a pool of its own liquid. At thermal equilibrium, the pressure measured in the vessel is the vapor pressure.

Methodology:

-

Sample Purification (Trustworthiness Pillar):

-

Obtain a high-purity sample of R-13.

-

Perform several freeze-pump-thaw cycles. This involves freezing the R-13 with liquid nitrogen, evacuating the non-condensable gases (like air) from the headspace with a vacuum pump, and then thawing the R-13. This step is critical to remove dissolved gases that would otherwise contribute to the total pressure, creating a significant source of error. Repeat until the pressure reading above the frozen solid at vacuum is negligible.

-

-

Apparatus Preparation:

-

Utilize a high-pressure vessel (equilibrium cell) made of an inert material (e.g., stainless steel).

-

Connect the cell to a high-accuracy pressure transducer (e.g., a vibrating quartz crystal or capacitance diaphragm gauge) and a vacuum system.

-

Thoroughly clean and then evacuate the entire apparatus to a high vacuum (<10⁻⁵ mbar) to remove any residual air or contaminants.

-

-

Sample Loading:

-

Carefully distill the purified R-13 sample into the pre-evacuated equilibrium cell. The amount should be sufficient to ensure a liquid-vapor equilibrium is maintained across the entire experimental temperature range.

-

-

Thermostatic Control (Expertise Pillar):

-

Immerse the equilibrium cell in a precision liquid bath (e.g., ethanol or a silicone oil bath) with high thermal stability (±0.01 K).

-

Use a calibrated platinum resistance thermometer (PRT) placed in close proximity to the cell to measure the temperature accurately. The choice of bath fluid and control system is dictated by the desired temperature range and ensures uniform, stable temperature.

-

-

Data Acquisition and Validation:

-

Set the thermostatic bath to the desired temperature.

-

Allow the system to reach thermal and vapor-liquid equilibrium. This is confirmed by monitoring the pressure reading until it remains constant over an extended period (e.g., less than 0.01% change over 30 minutes).

-

Record the stabilized pressure and the corresponding temperature.

-

Approach each temperature setpoint from both a higher and lower temperature to check for hysteresis, ensuring a true equilibrium state is measured. This is a key self-validating step.

-

Repeat measurements at various temperatures to construct the vapor pressure curve.

-

Caption: Workflow for the experimental determination of vapor pressure using the static method.

Safety and Handling

As a liquefied gas under pressure, R-13 presents specific physical and health hazards.[8]

-

Asphyxiation Hazard: R-13 is heavier than air and can displace oxygen in confined spaces, leading to asphyxiation.[8] Proper ventilation is mandatory.

-

Frostbite Hazard: Direct contact with the liquid or rapidly expanding gas can cause severe frostbite due to its low boiling point.[8] Appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles, must be worn when handling the liquid.

-

High-Pressure Hazard: Cylinders contain gas under high pressure and may explode if heated.[8] Cylinders must be stored in a cool, well-ventilated area away from direct sunlight and heat sources.

-

Decomposition: At high temperatures (>250°C), R-13 can decompose to form toxic and corrosive compounds, including hydrochloric acid (HCl), hydrofluoric acid (HF), and carbonyl halides.[8]

Conclusion

Monothis compound (R-13) possesses well-defined thermodynamic properties that made it a valuable refrigerant for very low-temperature applications. This guide has provided a consolidated source of its key physical, caloric, and transport properties, grounded in authoritative data and models. The experimental protocols and causal explanations herein are designed to uphold scientific integrity and provide researchers with a robust understanding of not just the data, but the methodology behind its acquisition. While its significant adverse environmental impact has rightly led to its global phase-out, the study of its properties remains a pertinent field for atmospheric science and for the development of sustainable next-generation refrigeration technologies.

References

-

Title: this compound Source: Wikipedia URL: [Link]

-

Title: R13 Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on Source: eThermo Thermodynamics & Transport Properties Calculation URL: [Link]

-

Title: R13 Source: F-Chart Software URL: [Link]

-

Title: Modeling of Thermodynamic Properties for Pure Refrigerants and Refrigerant Mixtures by Using the Helmholtz Equation of State and Cubic Spline Curve Fitting Method Source: International Journal of Refrigeration URL: [Link]

-

Title: R-11 - R-448A Pressure Temperature Charts Source: Refrigerant Depot URL: [Link]

-

Title: Does the latent heat of vaporization of a substance change when the temperature of the substance changes? Source: Reddit r/askscience URL: [Link]

-

Title: R13 Source: F-Chart Software (citing Martin-Hou EoS) URL: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. R13 Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]

- 3. refrigerants.com [refrigerants.com]

- 4. hudsontech.com [hudsontech.com]

- 5. R13 [fchartsoftware.com]

- 6. R13 [fchart.com]

- 7. reddit.com [reddit.com]

- 8. refrigerants.com [refrigerants.com]

An In-Depth Technical Guide on the Environmental Fate and Atmospheric Lifetime of CFC-13

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Seemingly Inert Molecule